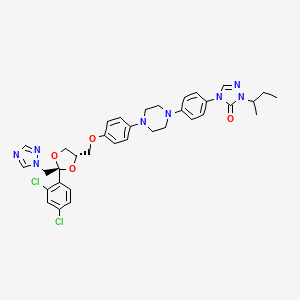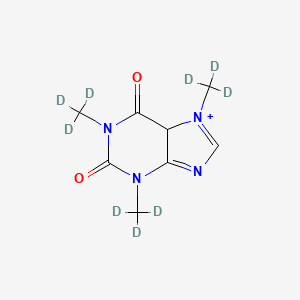
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a caffeine derivative and a methyl derivative of uric acid. It is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves the incorporation of deuterium atoms into the methyl groups of 1,3,7-Trimethyluric Acid. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific reaction conditions and reagents used in this process are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using specialized equipment and controlled environments to ensure the purity and quality of the final product. The process includes strict process parameter control and quality assurance measures to meet the needs of global customers.
化学反应分析
Types of Reactions
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Employed as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
作用机制
The mechanism of action of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. As a labeled analogue of 1,3,7-Trimethyluric Acid, it participates in metabolic processes and can be tracked using various analytical techniques. The stable isotope labeling allows researchers to study the compound’s behavior and interactions within biological systems.
相似化合物的比较
Similar Compounds
1,3,7-Trimethyluric Acid: The non-labeled analogue of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione.
1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione: Another similar compound with slight variations in its structure.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies.
属性
分子式 |
C8H11N4O2+ |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3,2D3,3D3 |
InChI 键 |
GOJJWZXPKDRTAJ-GQALSZNTSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




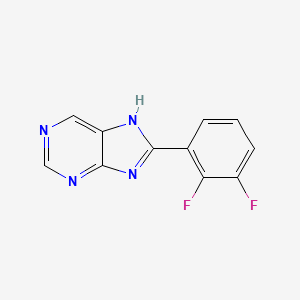
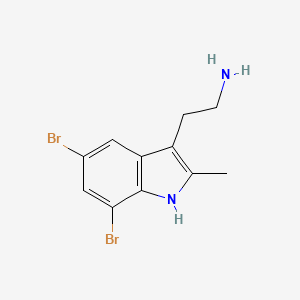
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
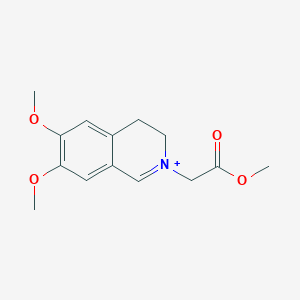

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
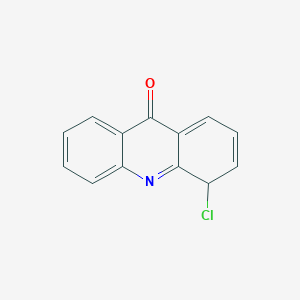
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
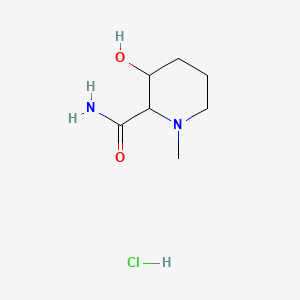
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)

